4-(Chloromethyl)phenyltrimethoxysilane
Overview
Description
4-(Chloromethyl)phenyltrimethoxysilane is an organosilicon compound with the molecular formula C₁₀H₁₅ClO₃Si and a molecular weight of 246.763 g/mol . It is commonly used in various chemical processes due to its unique properties, including its ability to act as a coupling agent and its reactivity with different substrates.
Scientific Research Applications
4-(Chloromethyl)phenyltrimethoxysilane has a wide range of scientific research applications:
Safety and Hazards
Preparation Methods
4-(Chloromethyl)phenyltrimethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of 4-(Chloromethyl)phenylmagnesium bromide with trimethoxysilane under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent, such as tetrahydrofuran (THF), to proceed efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(Chloromethyl)phenyltrimethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Hydrolysis: The compound hydrolyzes in the presence of water, leading to the formation of silanols and methanol.
Polymerization: It can participate in polymerization reactions to form siloxane polymers, which are useful in various industrial applications.
Common reagents used in these reactions include bases, acids, and catalysts, depending on the desired transformation. Major products formed from these reactions include substituted phenyltrimethoxysilanes, silanols, and siloxane polymers.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)phenyltrimethoxysilane involves its reactivity with various substrates. The chloromethyl group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with different functional groups. The trimethoxysilane moiety can hydrolyze to form silanols, which can further condense to form siloxane bonds. These reactions enable the compound to act as a coupling agent, enhancing the adhesion and compatibility of different materials .
Comparison with Similar Compounds
4-(Chloromethyl)phenyltrimethoxysilane can be compared with other similar compounds, such as:
4-(Chloromethyl)phenyltriethoxysilane: Similar structure but with ethoxy groups instead of methoxy groups, leading to different reactivity and solubility properties.
4-(Chloromethyl)phenyltrichlorosilane: Contains three chlorine atoms instead of methoxy groups, making it more reactive and suitable for different applications.
4-(Chloromethyl)phenyltrimethylsilane: Lacks the methoxy groups, resulting in different chemical behavior and applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of organosilicon chemistry.
Properties
IUPAC Name |
[4-(chloromethyl)phenyl]-trimethoxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO3Si/c1-12-15(13-2,14-3)10-6-4-9(8-11)5-7-10/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOFHTCCTUEJQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)CCl)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066984 | |
Record name | 4-(Chloromethyl)phenyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24413-04-5 | |
Record name | [p-(Chloromethyl)phenyl]trimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24413-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(chloromethyl)-4-(trimethoxysilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024413045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-(chloromethyl)-4-(trimethoxysilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(Chloromethyl)phenyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)phenyltrimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.017 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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